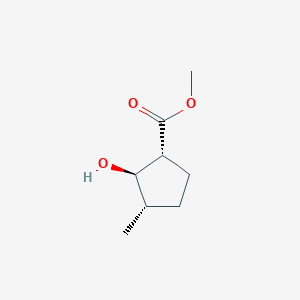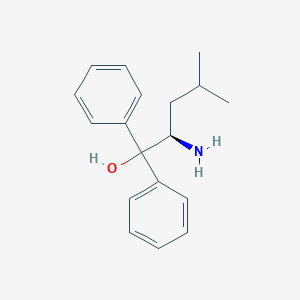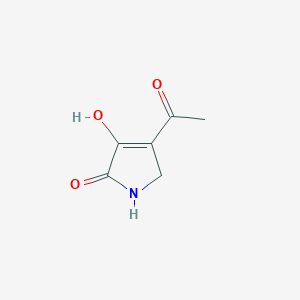
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one, also known as AHPO, is a heterocyclic compound that has been widely studied for its biochemical and physiological effects. It is a key intermediate in the synthesis of various natural products and has been used as a starting material for the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant effects may be due to its ability to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines. 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemische Und Physiologische Effekte
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types, including macrophages and endothelial cells. 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has several advantages for use in lab experiments. It is readily available in large quantities and can be easily synthesized. 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one is also stable and can be stored for long periods of time. However, there are some limitations to its use. 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one is not water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are several future directions for 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one research. One area of interest is the development of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the study of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one's effects on the gut microbiome and its potential as a prebiotic. Additionally, more research is needed to fully understand the mechanism of action of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one and its effects on various cell types and tissues.
Conclusion:
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one is a heterocyclic compound that has been extensively studied for its biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, and has been used as a starting material for the synthesis of various natural products. While there are some limitations to its use, 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has several advantages for use in lab experiments. Future research will continue to explore the potential therapeutic applications of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one and its mechanism of action.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has been extensively studied for its potential as a therapeutic agent. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has also been used as a starting material for the synthesis of various natural products, including the antitumor agent, discorhabdin C.
Eigenschaften
CAS-Nummer |
170436-02-9 |
|---|---|
Produktname |
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one |
Molekularformel |
C6H7NO3 |
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
3-acetyl-4-hydroxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C6H7NO3/c1-3(8)4-2-7-6(10)5(4)9/h9H,2H2,1H3,(H,7,10) |
InChI-Schlüssel |
ZKPOEXRXAATQBO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)NC1)O |
Kanonische SMILES |
CC(=O)C1=C(C(=O)NC1)O |
Synonyme |
2H-Pyrrol-2-one, 4-acetyl-1,5-dihydro-3-hydroxy- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

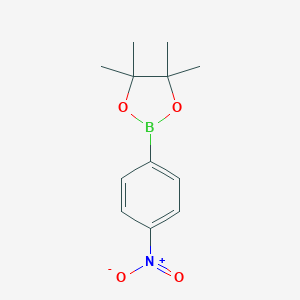
![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)
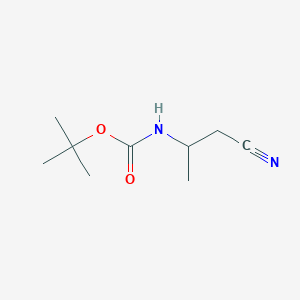
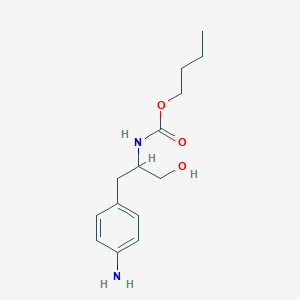
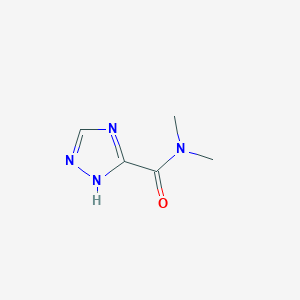


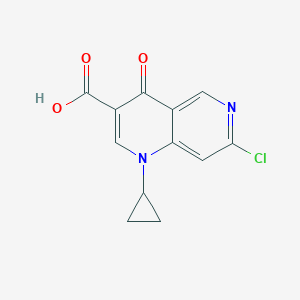


![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)
